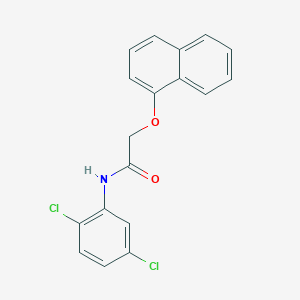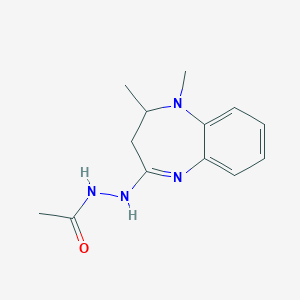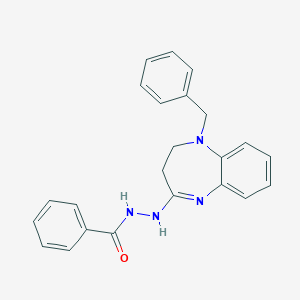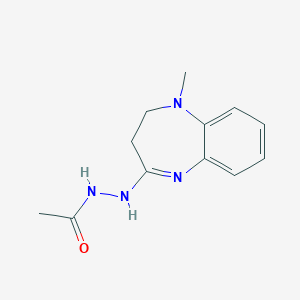
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide, also known as DPNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNA is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is not fully understood, but studies have shown that it acts as a selective COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, and inhibiting its activity can reduce inflammation. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide may also inhibit the activity of other enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide may also have an effect on the cardiovascular system, as studies have shown that it can reduce blood pressure and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is readily available and relatively inexpensive. However, one limitation of using N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. One area of interest is the development of new anti-cancer drugs based on N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. Researchers are also interested in exploring the potential use of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new synthesis methods for N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide that are more efficient and environmentally friendly.
Synthesemethoden
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloroaniline with 1-naphthol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. Another method involves the reaction of 2,5-dichloroaniline with 1-naphthylacetic acid in the presence of a catalyst to yield N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is in the field of cancer research. Studies have shown that N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Eigenschaften
Molekularformel |
C18H13Cl2NO2 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H13Cl2NO2/c19-13-8-9-15(20)16(10-13)21-18(22)11-23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22) |
InChI-Schlüssel |
XPUQFXGEVRBBKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)